1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

Catalog No.
S841676
CAS No.
1316217-77-2
M.F
C12H15FN2O
M. Wt
222.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

CAS Number

1316217-77-2

Product Name

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

IUPAC Name

1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3

InChI Key

WQCXFNLKILJRRE-UHFFFAOYSA-N

SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2F

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2F

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, commonly known as FPE, is a chemical compound categorized as a piperazine derivative. It was first synthesized and characterized in 1985 by researchers from Pfizer, who were searching for novel compounds with potential pharmacological activity. Since then, FPE has gained attention from the scientific community due to its unique molecular structure and potential therapeutic applications.

The molecular formula of FPE is C13H16FN3O, and it has a molar mass of 249.29 g/mol. It is a white solid at room temperature, odorless, and easily soluble in most organic solvents. FPE has a melting point of 30-33 °C and a boiling point of 309-310 °C. The compound has a moderate degree of polarity, with a logP value of 2.7.

FPE can be synthesized through a multi-step process involving the reaction of 2-fluorophenylpiperazine with acetyl chloride. The resulting intermediate is then subjected to reductive amination using sodium cyanoborohydride to yield FPE. The purity and identity of FPE can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

FPE can be quantitatively analyzed using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and Fourier transform infrared (FTIR) spectroscopy. These methods can be used to determine the purity and concentration of FPE in various samples, including biological fluids and pharmaceutical formulations.

FPE exhibits a broad range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. These properties are attributed to its interactions with various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. FPE has also been shown to possess antitumor activity and to modulate inflammatory responses.

The toxicity and safety of FPE have been extensively studied in preclinical models. Acute toxicity studies in mice and rats have shown that FPE has a relatively low LD50 value and can induce behavioral changes at high doses. Subchronic and chronic toxicity studies have revealed no significant adverse effects on vital organs or hematological parameters. However, further studies are required to elucidate the long-term effects of FPE in humans.

FPE has been used in various scientific experiments, including pharmacological screening assays, drug discovery, and preclinical studies. It has also been used as a reference compound to investigate the pharmacological activity of other piperazine derivatives.

The current state of research on FPE is focused on elucidating its mechanisms of action and therapeutic potential. Several studies have investigated the effects of FPE on various disease states, including depression, anxiety, cancer, and inflammation. Moreover, FPE has been evaluated as a potential lead compound for the development of new antidepressant and antitumor drugs.

The potential implications of FPE in various fields of research and industry are vast. In medicine, FPE could be developed into novel therapies for the treatment of depression, anxiety, cancer, and inflammation. Additionally, FPE could be useful in developing new diagnostic tools for the early detection of these diseases. In industry, FPE could be used as a starting material for the synthesis of other piperazine derivatives with potential pharmacological activity.

Despite the promising pharmacological activity of FPE, several limitations and future directions remain. Firstly, the long-term effects of FPE on humans are yet to be fully elucidated, and further studies are required. Secondly, the synthesis of FPE is complicated and may not be cost-effective for large-scale production. Therefore, alternative synthetic routes need to be explored. Thirdly, the potential of FPE as a lead compound for drug development should be investigated further, including the optimization of its pharmacokinetic and pharmacodynamic properties.

Several future directions for research on FPE include:
1. Investigating the molecular mechanisms underlying the antidepressant and anxiolytic effects of FPE
2. Evaluating the potential of FPE as a modulator of neuroinflammatory responses
3. Exploring the safety and efficacy of FPE in human clinical trials
4. Developing more efficient synthetic routes for the production of FPE
5. Investigating the potential of FPE as a lead compound for the development of new analgesic agents
6. Evaluating the potential of FPE as a modulator of cancer cell proliferation and apoptosis
7. Developing new analytical techniques for the detection and quantification of FPE in biological samples
8. Investigating the potential of FPE as a scaffold for the synthesis of other piperazine derivatives with potential pharmacological activity
9. Evaluating the effects of FPE on other neurotransmitter systems, such as glutamate and GABA
10. Investigating the potential of FPE as a diagnostic tool for the early detection of cancer and other diseases.

XLogP3

0.7

Dates

Modify: 2023-08-16

Explore Compound Types